molecular formula C12H11NO2S2 B4670977 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione

3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B4670977
M. Wt: 265.4 g/mol
InChI Key: QNLMZLUXYLNAGM-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. MTD has been shown to possess various biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which regulates glucose and lipid metabolism, and also modulates the expression of various genes involved in inflammation and cell proliferation. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of various enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects
3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and inducing apoptosis in cancer cells. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to modulate the expression of various genes involved in glucose and lipid metabolism, and to regulate the activity of various enzymes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione also has some limitations, including its poor solubility in water and the need for high concentrations to achieve therapeutic effects.

Future Directions

There are several future directions for the study of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, including its potential use in combination with other drugs for the treatment of diabetes and cancer, the development of more efficient synthesis methods, and the investigation of its potential applications in other disease states. Further research is needed to fully understand the mechanism of action of 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione and to optimize its therapeutic potential.

Scientific Research Applications

3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and cancer. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose metabolism by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which regulates insulin sensitivity and glucose uptake. 3-methyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.

properties

IUPAC Name

(5Z)-3-methyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLMZLUXYLNAGM-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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